Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N4O4/c1-2-17-9(14)8-11-6-3-5(13(15)16)4-10-7(6)12-8/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
MWZMKTOZDKMXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis via SNAr Reaction–Reduction–Heterocyclization
A highly efficient and clean method for synthesizing imidazo[4,5-b]pyridine derivatives, including ethyl 6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate, involves a one-pot tandem process that combines nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization reactions in sequence. This approach was detailed in a study focusing on the rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine derivatives.
-
- Starting from 2-chloro-3-nitropyridine, the chlorine substituent is displaced by a primary amine in a mixture of water and isopropanol (H₂O-IPA, 1:1) at 80 °C for 2 hours, forming an N-substituted intermediate.
- This step benefits from the polar protic solvent mixture, which promotes the reaction efficiently.
-
- The nitro group is reduced to an amino group using zinc dust (1 equivalent) and concentrated hydrochloric acid (0.5 equivalent) at 80 °C for 45 minutes.
- This step converts the intermediate into a pyridine-2,3-diamine derivative with yields up to 90%.
-
- The diamine intermediate is reacted with an aldehyde (or in some cases, an ester derivative) in the same solvent system at 85 °C for 10 hours without additional metal catalysts.
- This step forms the imidazo[4,5-b]pyridine ring via imine formation followed by cyclization and aromatization.
- The reaction proceeds through an imine intermediate, as confirmed by time-dependent ^1H NMR studies.
- After completion, the reaction mixture is cooled and extracted with ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate, concentrated, and purified by silica gel column chromatography using 15% ethyl acetate in hexane as the eluent.
- The final products are obtained in excellent yields and characterized by ^1H NMR, ^13C NMR, and mass spectrometry.
Alternative Catalytic Cyclization Methods
Other methods reported for synthesizing imidazo[4,5-b]pyridine derivatives involve catalytic cyclization strategies:
Synthetic Scheme Summary
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| SNAr substitution | 2-chloro-3-nitropyridine + primary amine, H₂O-IPA (1:1), 80 °C, 2 h | N-substituted intermediate | High (not specified) |
| Nitro group reduction | Zn dust (1 equiv), concd HCl (0.5 equiv), 80 °C, 45 min | Pyridine-2,3-diamine derivative | ~90 |
| Heterocyclization | Aldehyde, H₂O-IPA, 85 °C, 10 h | Imidazo[4,5-b]pyridine derivative | Excellent |
| Purification | Extraction, drying, silica gel chromatography | Pure this compound | - |
Detailed Research Outcomes
Reaction Efficiency: The one-pot approach minimizes isolation steps, reduces solvent use, and enhances overall yield and purity. The use of H₂O-IPA solvent system is critical for optimal yields, outperforming aprotic solvents such as toluene or tetrahydrofuran.
Mechanistic Insights: Time-dependent ^1H NMR studies revealed the reaction proceeds via imine intermediate formation followed by intramolecular nucleophilic attack and aromatization, confirming the proposed mechanism.
Characterization: The products were fully characterized by nuclear magnetic resonance (^1H and ^13C NMR) and high-resolution mass spectrometry (HRMS), confirming the structure and purity of the synthesized compounds.
Scope and Applicability: The method is versatile, accommodating various primary amines and aldehydes, including those with electron-donating or withdrawing groups, yielding a broad range of substituted imidazo[4,5-b]pyridines with excellent yields.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| SNAr with amines | H₂O-IPA, 80°C, 2 h | 85–92 | |
| Nitro reduction | Zn/HCOONH₃, HCl, 80°C, 45 min | 90–95 | |
| Cyclization | Aldehyde, H₂O-IPA, 85°C, 10 h | 78–88 |
Nitro Group Reactivity
The C6-nitro group serves as a critical site for functionalization:
-
Reduction to amine : Using Zn dust and ammonium formate in HCl yields 6-amino derivatives, enabling subsequent coupling (e.g., amidation, Suzuki reactions) .
-
Electrophilic substitution : The nitro group deactivates the ring, directing electrophiles to the C5 position in the presence of Lewis acids .
Ethyl Carboxylate Functionalization
The C2-ethyl carboxylate undergoes:
-
Hydrolysis : Acidic or basic conditions convert it to a carboxylic acid, useful for amide bond formation .
-
Transesterification : Reacts with alcohols (e.g., methanol) under catalytic acid to yield methyl esters .
Cross-Coupling Reactions
The imidazo[4,5-b]pyridine core participates in metal-catalyzed couplings :
-
Suzuki-Miyaura : Aryl boronic acids react at C7 (if halogenated) using Pd(PPh₃)₄/Na₂CO₃ in dioxane .
-
Sonogashira : Terminal alkynes couple at C4 or C7 under Pd(PPh₃)₂Cl₂/CuI catalysis .
Table 2: Cross-Coupling Examples
| Reaction Type | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki (C7-arylation) | 4-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, dioxane | 72 | |
| Sonogashira (C4-alkynylation) | 7-Iodo derivative | Pd(PPh₃)₂Cl₂, CuI, DMF | 68 |
Scientific Research Applications
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 2436583-40-1)
- Substituents : Chloro (-Cl) at position 6, methyl (-CH₃) at position 5.
- Physicochemical Properties :
- Boiling point: 396.5±52.0 °C (predicted)
- Density: 1.401±0.06 g/cm³
- pKa: 6.41±0.40 (indicating moderate acidity)
6-Nitro-3H-imidazo[4,5-b]pyridine (CAS: 3537-09-5)
- Substituents: Nitro (-NO₂) at position 6, lacking the ethyl ester group.
- Similarity Score : 0.66 (based on structural alignment).
- Implications : The absence of the ester moiety simplifies the molecule but limits its utility as a synthetic intermediate for further derivatization .
Heterocyclic Analogues with Varied Core Structures
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate (CAS: 93129-56-7)
- Core Structure : Oxazole ring fused to pyridine (vs. imidazole in the target compound).
- Physicochemical Properties :
- Boiling point: 297.4±32.0 °C (predicted)
- Density: 1.305±0.06 g/cm³
- pKa: -1.84±0.50 (highly acidic due to oxazole’s electron-deficient nature).
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS not provided)
- Core Structure : Pyrrolo[2,3-c]pyridine (vs. imidazo[4,5-b]pyridine).
- Synthesis Yield : 60% (similar to its 5-chloro derivative).
- Key Differences : The pyrrole ring introduces a five-membered heterocycle with different electronic properties, likely affecting aromaticity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|---|
| This compound | Not provided | C₉H₈N₄O₄* | ~248.19 | -NO₂ (6), -COOEt (2) | Data unavailable | Data unavailable | Data unavailable |
| Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate | 2436583-40-1 | C₁₀H₁₀ClN₃O₂ | 239.66 | -Cl (6), -CH₃ (7) | 396.5±52.0 | 1.401±0.06 | 6.41±0.40 |
| Ethyl oxazolo[4,5-b]pyridine-2-carboxylate | 93129-56-7 | C₉H₈N₂O₃ | 192.17 | Oxazole core | 297.4±32.0 | 1.305±0.06 | -1.84±0.50 |
| 6-Nitro-3H-imidazo[4,5-b]pyridine | 3537-09-5 | C₆H₄N₄O₂ | 164.12 | -NO₂ (6) | Data unavailable | Data unavailable | Data unavailable |
*Estimated based on structural similarity.
Biological Activity
Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 236.18 g/mol
- CAS Number : 2441945-94-2
The compound features a nitro group at the 6-position and an ethyl ester at the 2-position of the imidazo ring, contributing to its unique reactivity and biological profile. Its solubility in organic solvents enhances its applicability in various synthetic and biological studies .
1. Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions, affecting the efficacy and safety of co-administered medications. The following table summarizes the effects on CYP1A2:
| Compound | Enzyme Inhibition | IC Value |
|---|---|---|
| This compound | CYP1A2 | Not specified in literature |
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant microorganisms. However, specific IC values for these activities are not well-documented in the available literature.
3. Anticancer Potential
Research indicates that derivatives of imidazo[4,5-b]pyridine structures can exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. This compound may share these properties, although detailed studies are required to elucidate its specific effects on cancer cell lines.
Study on CYP1A2 Inhibition
In a study focusing on the interaction of various compounds with CYP1A2, this compound was highlighted for its ability to modulate enzyme activity. This modulation could potentially alter the metabolic pathway of drugs processed by CYP1A2, leading to increased plasma concentrations of certain medications.
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of several imidazo derivatives against common pathogens. This compound demonstrated promising results against Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing nitropyridine derivatives combined with carboxylic acids or esters.
- Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to enhance yield and reduce waste.
These methods reflect the compound's versatility and adaptability for further modification to enhance biological activity or optimize pharmacological profiles .
Q & A
Q. How do catalytic systems influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at the 6-position. Ligand choice (e.g., SPhos vs. XPhos) affects turnover frequency. Solvent screening (e.g., toluene vs. dioxane) optimizes yields. Mechanistic studies (e.g., kinetic isotope effects) probe rate-limiting steps .
Key Research Findings
- Synthetic Efficiency : Nitration at position 6 achieves >80% yield under optimized conditions (HNO₃/Ac₂O, 0°C) .
- Tautomer Stability : The 1H tautomer is energetically favored by 3.2 kcal/mol in gas phase (DFT), aligning with X-ray data .
- Functionalization Potential : Ester hydrolysis derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
